1-(2,3,4,5,6-Pentafluorophenyl)piperazine
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Overview
Description
1-(2,3,4,5,6-Pentafluorophenyl)piperazine is a chemical compound with the molecular formula C10H9F5N2 and a molecular weight of 252.18 g/mol . It is characterized by the presence of a piperazine ring substituted with a pentafluorophenyl group. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
The synthesis of 1-(2,3,4,5,6-pentafluorophenyl)piperazine typically involves the reaction of pentafluorobenzene with piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,3,4,5,6-Pentafluorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pentafluorophenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydride and solvents such as DMF. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.
Scientific Research Applications
1-(2,3,4,5,6-Pentafluorophenyl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3,4,5,6-pentafluorophenyl)piperazine is primarily related to its ability to interact with various molecular targets. The pentafluorophenyl group can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity . The piperazine ring provides a flexible scaffold that can adopt different conformations, facilitating interactions with diverse biological targets .
Comparison with Similar Compounds
1-(2,3,4,5,6-Pentafluorophenyl)piperazine can be compared with other fluorinated piperazine derivatives, such as:
1-(2,3,4,5,6-Tetrafluorophenyl)piperazine: Lacks one fluorine atom, which may affect its reactivity and binding properties.
1-(2,3,4,5,6-Trifluorophenyl)piperazine: Has three fluorine atoms, resulting in different electronic and steric effects.
The unique feature of this compound is the presence of five fluorine atoms, which enhances its electron-withdrawing properties and influences its chemical behavior .
Properties
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5N2/c11-5-6(12)8(14)10(9(15)7(5)13)17-3-1-16-2-4-17/h16H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHIQLUASOVALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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